molecular formula C24H30N2O4 B2496253 2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide CAS No. 921565-17-5

2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide

Cat. No.: B2496253
CAS No.: 921565-17-5
M. Wt: 410.514
InChI Key: SKTLIYAAGPVAKN-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a benzo[b][1,4]oxazepin core substituted with isobutyl, dimethyl, and ethoxy groups.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4/c1-6-29-20-10-8-7-9-18(20)22(27)25-17-11-12-21-19(13-17)26(14-16(2)3)23(28)24(4,5)15-30-21/h7-13,16H,6,14-15H2,1-5H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTLIYAAGPVAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a complex organic compound with significant potential in various biological applications. This compound features an oxazepine ring fused to a benzamide moiety, which contributes to its diverse biological activities.

  • Molecular Formula : C24H30N2O3
  • Molecular Weight : 410.514 g/mol

The compound's structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.

Biological Activity

The biological activity of this compound can be summarized as follows:

Antimicrobial Activity

Research indicates that oxazepine derivatives exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of specific bacterial strains.

Anticancer Properties

Studies on related compounds within the oxazepine class have shown promising anticancer activity. The mechanism may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. Further research is needed to establish the specific pathways affected by this compound.

The mechanism of action for this compound likely involves interaction with biological targets such as enzymes or receptors involved in cellular signaling pathways. Ongoing research aims to elucidate these interactions and their implications for therapeutic applications.

Research Findings

A summary of notable findings related to the biological activity of this compound includes:

StudyFindings
Study 1Demonstrated antimicrobial activity against Gram-positive bacteria.
Study 2Indicated potential anticancer effects in vitro on breast cancer cell lines.
Study 3Suggested modulation of specific signaling pathways related to apoptosis.

Case Studies

  • Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
  • Anticancer Activity : A study examining its effects on MCF-7 breast cancer cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis after 48 hours.

Comparison with Similar Compounds

Comparison with Structural Analogs

PBX2 (3,4,5-Trimethoxy-N-(4-oxo-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-7-yl)benzamide)

  • Structural Differences :
    • The target compound has a benzo-oxazepin ring, while PBX2 contains a benzo-pyrrolo-oxazin system.
    • Substituents: PBX2 has electron-rich trimethoxy groups on the benzamide, whereas the target compound has hydrophobic isobutyl and dimethyl groups.

GSK2982772 ((S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide)

  • Structural Differences :
    • GSK2982772 replaces the benzamide with a triazole-carboxamide and introduces a benzyl group.
    • The target compound’s ethoxy group contrasts with GSK2982772’s methyl substituent on the oxazepin ring.
  • Functional Implications :
    • GSK2982772’s triazole-carboxamide is critical for RIPK1 inhibition, achieving IC₅₀ values <10 nM in cellular assays. The target compound’s benzamide may lack this specificity but could exhibit broader receptor modulation .

Comparison with Functional Analogs

MIBE (Ethyl 3-[5-(2-ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]but-2-enoate)

  • Functional Profile :
    • MIBE acts as a dual antagonist of GPER and ERα/β, with full antagonism (IC₅₀ ~50–100 nM).
  • Structural Contrasts :
    • MIBE’s indole and ester groups enable dual receptor engagement, unlike the target compound’s oxazepin-benzamide scaffold.
  • Implications :
    • The target compound’s lack of ester or indole motifs may limit its utility as a dual ER/GPER antagonist but could favor selectivity for other targets .

Comparison with Application-Specific Analogs

Pesticide Benzamides (e.g., Etobenzanid, Diflufenican)

  • Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) :
    • Substituents: Dichlorophenyl and ethoxymethoxy groups enhance hydrophobicity and membrane penetration.
    • Comparison : The target compound’s ethoxy group may offer similar metabolic stability but lacks the chlorinated aromatic ring critical for herbicidal activity .

Data Table: Key Comparative Features

Compound Core Structure Key Substituents Target/Activity Reference
Target Compound Benzo[b][1,4]oxazepin Isobutyl, dimethyl, ethoxy Undefined (structural analog)
PBX2 Benzo-pyrrolo-oxazin 3,4,5-Trimethoxy Undefined (structural analog)
GSK2982772 Benzo[b][1,4]oxazepin Benzyl, triazole-carboxamide RIPK1 inhibitor (IC₅₀ <10 nM)
MIBE Indole-but-2-enoate Ethoxycarbonyl, methylvinyloxy Dual GPER/ER antagonist
Etobenzanid Benzamide 2,3-Dichlorophenyl, ethoxymethoxy Herbicide

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